N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide
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Overview
Description
“N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” is a compound that contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. Compounds with this core have been extensively researched for use in photovoltaics or as fluorescent sensors .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on its functional groups. For instance, the thiadiazole ring might undergo reactions typical of aromatic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, its optical and electrochemical properties would likely be influenced by the benzo[c][1,2,5]thiadiazole core .
Scientific Research Applications
1. Synthesis and Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide and its derivatives have been studied for their synthesis and biological activities. For instance, Patel and Patel (2015) investigated the synthesis and antibacterial activities of similar heterocyclic compounds, highlighting their potential in combating various bacteria and fungi (Patel & Patel, 2015).
2. Anticancer Applications
Compounds with similar structures have been evaluated for their anticancer properties. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017).
3. Antimicrobial and Antibacterial Properties
Research by Palkar et al. (2017) and other authors have revealed the antimicrobial and antibacterial potential of thiazole derivatives, suggesting their use in developing new antimicrobial agents (Palkar et al., 2017).
4. Antifungal and Antibacterial Drug Development
Compounds synthesized from thiadiazoles have shown potential as antifungal and antibacterial drugs, as demonstrated in a study by Dabholkar and Parab (2011), which opens up possibilities for new drug development (Dabholkar & Parab, 2011).
5. Fluorescent Properties for Chemical Analysis
Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized and their fluorescence characteristics studied, as described by Zhang et al. (2017). These properties can be utilized in various chemical analyses (Zhang et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide, is a donor-acceptor molecule . It is primarily used in the fabrication of organic electronic devices such as organic solar cells (OSCs) and organic photovoltaics (OPVs) . The primary targets of this compound are the electron acceptors in these devices .
Mode of Action
The compound interacts with its targets through a process known as electron transfer . This involves the movement of electrons from the compound (the donor) to the electron acceptors in the device (the acceptors). The resulting changes include the generation of an electric current, which is crucial for the functioning of the device .
Biochemical Pathways
The compound affects the electron transport pathway in the device . This pathway involves the movement of electrons from the donor to the acceptor, resulting in the generation of an electric current. The downstream effects include the production of electricity, which powers the device .
Result of Action
The result of the compound’s action is the generation of an electric current . This current is used to power the device. On a molecular level, the compound’s action results in the movement of electrons from the donor to the acceptor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the temperature and humidity of the environment, as well as the presence of other chemicals that could potentially interact with the compound . For optimal performance, the device should be kept in a controlled environment .
Future Directions
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-22-16(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASJJVOCGNAHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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